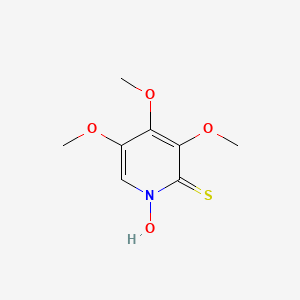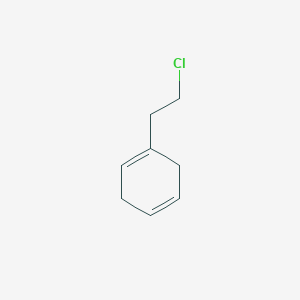![molecular formula C30H37BrO B14247988 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene CAS No. 244013-58-9](/img/structure/B14247988.png)
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene is a chemical compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system The compound this compound is characterized by the presence of a bromodecyl group attached to the pyrene core through an ether linkage
Preparation Methods
The synthesis of 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 4-(10-Bromodecyl)butanol: This intermediate is prepared by reacting 10-bromodecanol with 1,4-dibromobutane under basic conditions.
Formation of this compound: The final compound is synthesized by reacting pyrene with 4-(10-bromodecyl)butanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Chemical Reactions Analysis
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromodecyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrene core can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound can be used to label biomolecules for fluorescence imaging due to the fluorescent properties of the pyrene core.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Mechanism of Action
The mechanism of action of 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene is largely dependent on its interaction with other molecules. The pyrene core can intercalate into DNA, making it useful for studying DNA interactions. The bromodecyl group can participate in covalent bonding with nucleophiles, allowing the compound to form stable adducts with various biomolecules. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene can be compared with other pyrene derivatives, such as:
1-{4-[(10-Chlorodecyl)oxy]butyl}pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-{4-[(10-Hydroxydecyl)oxy]butyl}pyrene: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
1-{4-[(10-Aminodecyl)oxy]butyl}pyrene: The presence of an amino group allows for different types of chemical modifications and biological interactions.
The uniqueness of this compound lies in its bromodecyl group, which provides specific reactivity and potential for forming covalent bonds with nucleophiles, making it a versatile compound for various research applications.
Properties
CAS No. |
244013-58-9 |
|---|---|
Molecular Formula |
C30H37BrO |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
1-[4-(10-bromodecoxy)butyl]pyrene |
InChI |
InChI=1S/C30H37BrO/c31-21-8-5-3-1-2-4-6-9-22-32-23-10-7-12-24-15-16-27-18-17-25-13-11-14-26-19-20-28(24)30(27)29(25)26/h11,13-20H,1-10,12,21-23H2 |
InChI Key |
MKLGFHHUKCJJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
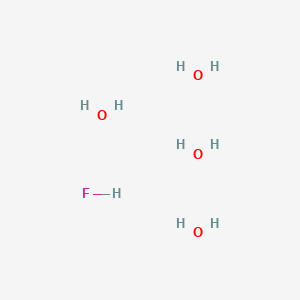
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
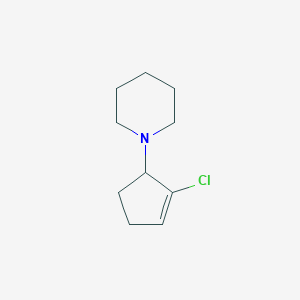
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
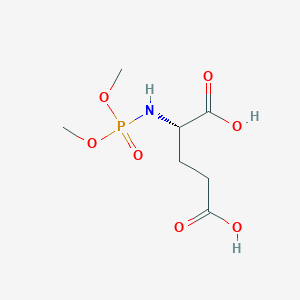
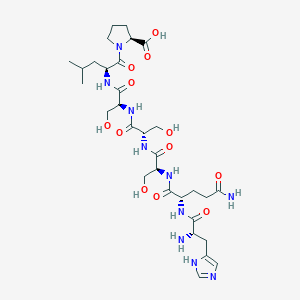
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
